molecular formula C13H20O B162531 4-Heptylphenol CAS No. 1987-50-4

4-Heptylphenol

Cat. No.: B162531
CAS No.: 1987-50-4
M. Wt: 192.30 g/mol
InChI Key: KNDDEFBFJLKPFE-UHFFFAOYSA-N
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Description

p-Heptylphenol, also known as 4-heptylphenol, is an organic compound with the chemical formula C13H20O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. p-Heptylphenol is a derivative of phenol where a heptyl group (C7H15) is substituted at the para position of the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Heptylphenol can be synthesized through various methods. One common laboratory method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, p-Heptylphenol can be produced through the Friedel-Crafts alkylation of phenol with heptane in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the efficient production of p-Heptylphenol on a larger scale .

Chemical Reactions Analysis

Types of Reactions

p-Heptylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Heptylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of surfactants, resins, and plasticizers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Heptylphenol is unique due to its specific heptyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific industrial and research applications .

Properties

IUPAC Name

4-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDEFBFJLKPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037714
Record name 4-Heptylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1987-50-4, 72624-02-3
Record name 4-n-Heptylphenol
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Record name p-Heptylphenol
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Record name Phenol, heptyl derivs.
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Record name p-Heptylphenol
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Record name Phenol, 4-heptyl-
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Record name 4-Heptylphenol
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Record name 4-heptylphenol
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Record name P-HEPTYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxic effects of 4-Heptylphenol on human placental cells?

A1: Research suggests that this compound exhibits significant toxicity in JEG-3 human placental cells. [] Specifically, it demonstrates a high cytotoxicity level, comparable to other alkylphenols like 4-Dodecylphenol and 4-Cumylphenol. [] Furthermore, this compound induces oxidative stress, leading to a notable increase in reactive oxygen species (ROS) production. [] This oxidative stress contributes to the inhibition of placental aromatase activity, an enzyme crucial for estrogen synthesis. [] Additionally, exposure to this compound disrupts the lipid composition of JEG-3 cells, causing a dose-dependent decrease in polyunsaturated fatty acids. [] These findings highlight the potential risks of this compound exposure during pregnancy.

Q2: How does the structure of this compound relate to its ability to inhibit aromatase activity?

A2: Studies show a correlation between the hydrophobicity of alkylphenols, including this compound, and their potency in inhibiting aromatase activity. [] Compounds with higher hydrophobicity tend to exhibit stronger inhibition. [] This suggests that the lipophilic heptyl chain in this compound contributes to its interaction with the aromatase enzyme, potentially influencing its binding affinity and inhibitory effects.

Q3: Can you describe the analytical methods used to detect and quantify this compound in environmental samples?

A3: One approach to analyze this compound in soil samples utilizes Gas Chromatography-Mass Spectrometry (GC-MS) following Soxhlet extraction and derivatization. [] This method involves extracting the compound from the soil matrix using dichloromethane. [] Subsequently, this compound undergoes derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance its volatility and detectability by GC-MS. [] This technique allows for the separation, identification, and quantification of this compound in complex environmental matrices.

Q4: Why is the European Union considering restrictions on the use of this compound?

A4: The European Union is taking steps to potentially restrict the use of this compound due to its classification as a substance of very high concern. [] This designation stems from the compound's endocrine-disrupting properties, which have been linked to adverse effects on reproductive health. [] The EU's Registration, Evaluation, Authorisation & Restriction of Chemicals (REACH) regulation aims to mitigate the risks posed by such substances, including this compound, through stringent control measures. []

Q5: How does this compound behave in terms of its environmental fate and persistence?

A5: this compound has been detected in produced water from oil production platforms, suggesting its presence in the marine environment. [] Its hydrophobic nature (log Kow = 4.5) implies a tendency to partition into sediments and accumulate in aquatic organisms. [] This bioaccumulation potential, coupled with the compound's slow biodegradation rate, raises concerns about its long-term persistence and potential for ecological impact. []

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